molecular formula C13H22N4O2S B2889235 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide CAS No. 1797291-76-9

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide

Cat. No.: B2889235
CAS No.: 1797291-76-9
M. Wt: 298.41
InChI Key: YDSXBOCFCRQMCW-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide is a pyrimidine-based sulfonamide derivative. Its core structure features a pyrimidine ring substituted at the 4-position with a methyl group and at the 6-position with a pyrrolidin-1-yl moiety. A propane-1-sulfonamide group is linked via a methylene bridge to the pyrimidine’s 2-position.

Properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-3-8-20(18,19)14-10-12-15-11(2)9-13(16-12)17-6-4-5-7-17/h9,14H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSXBOCFCRQMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=NC(=CC(=N1)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with the pyrimidine core.

    Attachment of the Sulfonamide Group: The final step involves the sulfonation of the intermediate compound using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, controlled temperatures, and pressures, as well as continuous monitoring of reaction progress through techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The presence of the sulfonamide group is crucial for its activity against bacterial enzymes, while the pyrimidine ring is often involved in interactions with DNA or proteins.

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and molecular properties of the target compound and analogs:

Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Applications
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide (Target) ~C₁₃H₂₄N₄O₂S* ~324.4* 4-methyl, 6-pyrrolidinyl pyrimidine; propane-1-sulfonamide linker Kinase inhibition, enzyme modulation
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (923216-86-8) Not provided Not provided 4-diethylamino, 6-methyl pyrimidine; 4-methoxybenzene sulfonamide Probable kinase-targeted drug candidate
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide (448234-53-5) ~C₂₃H₂₄N₆O₄S₂* ~544.6* 4-methyl pyrimidine; dual sulfonamide groups; benzamide-pyrrolidine hybrid Enzyme inhibition, antibacterial agents
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide (313529-52-1) ~C₁₈H₂₄N₄O₃S* ~376.5* 4,6-dimethyl pyrimidine; pivalamide (2,2-dimethylpropanamide) group Metabolic stability enhancement
V025-5503 Screening Compound (ChemDiv) Not provided Not provided 4-pyrrolidin-1-yl, 6-trifluoromethyl pyrimidine; sulfanyl-linked furan carboxamide High-throughput screening (e.g., oncology)
6-(methylsulfanyl)-1-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (477845-74-2) C₁₅H₁₇N₅S 299.39 Pyrazolo[3,4-d]pyrimidine core; methylsulfanyl and phenyl groups Antiviral or antiproliferative agents

*Theoretical calculations based on structural analysis.

Key Differences and Implications

Pyrimidine Substitutions: The target compound’s 6-pyrrolidinyl group enhances lipophilicity and may improve membrane permeability compared to the diethylamino group in 923216-86-8 . Compounds like 313529-52-1 (4,6-dimethylpyrimidine) prioritize steric bulk over electronic effects, which could reduce off-target interactions but limit solubility .

Linker and Functional Groups :

  • The propane-1-sulfonamide group in the target compound provides a flexible, polar linker, contrasting with the rigid benzamide-pyrrolidine hybrid in 448234-53-5 .
  • V025-5503’s trifluoromethyl and sulfanyl groups introduce strong electron-withdrawing effects, likely enhancing metabolic stability but increasing synthetic complexity .

Core Structure Variations :

  • The pyrazolo[3,4-d]pyrimidine core in 477845-74-2 demonstrates how heterocyclic expansion (vs. simple pyrimidine) can alter bioactivity, as seen in kinase inhibitors like imatinib analogs .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity: Pyrrolidine-containing compounds (target, 448234-53-5) exhibit higher logP values than diethylamino or dimethyl analogs, favoring blood-brain barrier penetration but risking CYP450-mediated metabolism.
  • Solubility : Sulfonamide groups generally improve aqueous solubility, though this is counteracted by hydrophobic substituents (e.g., trifluoromethyl in V025-5503) .
  • Metabolic Stability: The target compound’s pyrrolidine ring may resist oxidative metabolism better than linear amines (e.g., diethylamino in 923216-86-8) .

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propane-1-sulfonamide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine group and a sulfonamide moiety. Its molecular formula is C12H18N4O2SC_{12}H_{18}N_{4}O_{2}S, and it has garnered interest for its unique structural properties that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Preparation of the Pyrimidine Ring : Utilizing starting materials such as 4-methylpyrimidine.
  • Introduction of the Pyrrolidine Group : Achieved through nucleophilic substitution methods.
  • Coupling with Propane-1-sulfonamide : Final steps involve the introduction of the sulfonamide group through coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it may exhibit:

  • Anticancer Properties : By inhibiting enzymes involved in cell proliferation, it may slow down or halt the growth of cancer cells.
  • Antimicrobial Activity : The compound shows potential in inhibiting the growth of various bacteria and viruses, particularly through interference with their replication mechanisms.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar pyrimidine derivatives, providing insights into their therapeutic potential:

  • Anticancer Studies : A study demonstrated that pyrimidine derivatives significantly inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative used .
  • Antimicrobial Activity : Research on related compounds indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 3.12 µg/mL for some derivatives .
  • In Vivo Studies : Animal model studies have shown promising results in reducing tumor size when treated with pyrimidine-based compounds, suggesting potential applicability in cancer therapy .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation
AntimicrobialDisruption of bacterial replication
AntiviralInterference with viral replication

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